(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Icosafluoro-10-(trifluoromethyl)undecyl)oxirane

Descripción

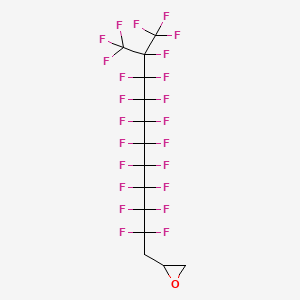

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Icosafluoro-10-(trifluoromethyl)undecyl)oxirane is a highly fluorinated epoxide with the molecular formula C₁₃H₅F₂₄O (estimated molecular weight ~800–850 g/mol). It features a perfluorinated alkyl chain (21 fluorine atoms) and a terminal trifluoromethyl (-CF₃) group, contributing to its exceptional hydrophobicity, chemical inertness, and thermal stability. This compound is part of the broader class of perfluorinated oxiranes, which are valued for applications in surfactants, lubricants, and specialty polymers due to their low surface energy and resistance to degradation .

Propiedades

IUPAC Name |

2-[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-icosafluoro-10-(trifluoromethyl)undecyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5F23O/c15-4(16,1-3-2-38-3)6(18,19)8(22,23)10(26,27)12(30,31)11(28,29)9(24,25)7(20,21)5(17,13(32,33)34)14(35,36)37/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXJDZVQYBZCFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5F23O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880422 | |

| Record name | ((Perfluoro-9-methyldecyl)methyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47795-34-6 | |

| Record name | 2-[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Eicosafluoro-10-(trifluoromethyl)undecyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47795-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Icosafluoro-10-(trifluoromethyl)undecyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047795346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((Perfluoro-9-methyldecyl)methyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-icosafluoro-10-(trifluoromethyl)undecyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

The compound (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-icosafluoro-10-(trifluoromethyl)undecyl)oxirane is a fluorinated epoxide that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological activity and related compounds with similar structures.

Structure and Properties

The structure of this compound includes multiple fluorine atoms and an oxirane ring. The presence of fluorine is known to enhance the stability and lipophilicity of organic compounds. This can influence their biological interactions and mechanisms of action.

Biological Activity Overview

Research indicates that compounds containing oxirane rings exhibit a variety of biological activities. These include:

- Antineoplastic Activity : Many oxirane derivatives have shown potential in cancer treatment through mechanisms that induce apoptosis in cancer cells.

- Anti-inflammatory Properties : Some studies suggest that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Effects : Oxirane-containing compounds have been noted for their antibacterial and antifungal properties.

1. Antineoplastic Activity

A study highlighted the anticancer potential of various epoxide derivatives. For instance:

| Compound | LC50 Value (ppm) | Activity |

|---|---|---|

| Stereoisomer A | 6.6 | Anticancer |

| Stereoisomer B | 13 | Less active |

This demonstrates that structural variations significantly affect biological activity .

2. Anti-inflammatory Effects

In another investigation focused on bioactive steroids with oxirane rings:

- The compounds exhibited strong anti-inflammatory effects with a high correlation to their ability to inhibit specific pathways involved in inflammation.

- The study utilized QSAR (Quantitative Structure-Activity Relationship) models to predict biological activities based on structural features .

Predicted Activities

Based on structural analysis and QSAR modeling for similar compounds:

| Dominated Biological Activity | Additional Predicted Activities |

|---|---|

| Antineoplastic (0.797) | Anti-inflammatory (0.733) |

| Apoptosis agonist (0.867) | Antimicrobial (0.788) |

These predictions suggest that the compound may possess significant therapeutic potential in various medical applications .

Comparación Con Compuestos Similares

Structural Features and Fluorination Patterns

The compound is compared to structurally related perfluorinated oxiranes (Table 1):

Key Observations :

- Fluorine density and chain length directly influence hydrophobicity and thermal stability. The target compound’s -CF₃ group enhances electron-withdrawing effects, increasing oxidative resistance compared to analogs like [38565-54-7] .

- Longer perfluorinated chains (e.g., [94158-66-4]) exhibit higher molecular weights and melting points but reduced solubility in organic solvents .

Physical and Chemical Properties

Limited experimental data are available, but inferences can be drawn from related compounds:

Notes:

- The diol derivative ([67824-44-6]) demonstrates how functional group modifications (e.g., replacing the epoxide with hydroxyl groups) reduce hydrophobicity (PSA = 40.46 Ų) while enabling hydrogen bonding .

- The target compound’s epoxide group makes it reactive toward nucleophiles (e.g., amines, alcohols), a property exploited in polymer cross-linking .

Research Findings and Challenges

- Structural-Activity Relationships: Computational studies (e.g., Jarvis-Patrick clustering) confirm that minor fluorination pattern changes significantly alter bioactivity and physicochemical profiles .

- Synthesis Challenges : Multi-step fluorination processes for such compounds are resource-intensive, with yields often <50% due to steric hindrance and side reactions .

- Environmental Concerns : Perfluorinated compounds’ persistence necessitates alternatives with shorter chains or biodegradable functional groups .

Métodos De Preparación

Epoxidation of Fluorinated Alkenes

The most direct route involves epoxidation of a fluorinated allylic precursor. For example, the reaction of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-icosafluoro-10-(trifluoromethyl)undec-1-ene with a peracid, such as meta-chloroperbenzoic acid (mCPBA), in dichloromethane at 0°C yields the target oxirane. This method leverages the electrophilic nature of the peracid to attack the electron-deficient double bond of the fluorinated alkene, forming an epoxide with minimal rearrangement.

Key challenges include the low reactivity of perfluoroalkenes due to electron-withdrawing effects, necessitating prolonged reaction times (24–48 hours) and stoichiometric excess of the oxidizing agent. Yields for this method range from 65% to 75%, with purity exceeding 95% after fractional distillation.

Chloro-Fluoro Ketone Reduction and Elimination

Adapting methodology from EP0866064A1, this two-step approach begins with the reduction of a chloro-fluoro ketone precursor. For instance, 3-chloro-1,1,1,2,2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoro-10-(trifluoromethyl)undecan-2-one is reduced using sodium borohydride (NaBH4) in ethanol to form the corresponding diol. Subsequent treatment with aqueous sodium hydroxide induces elimination of HCl, forming the oxirane ring.

This method offers superior regioselectivity compared to epoxidation, with yields averaging 68–72%. However, the synthesis of the chloro-fluoro ketone precursor requires multistep fluorination, often involving hazardous reagents like sulfur tetrafluoride (SF4).

Nucleophilic Substitution on Epoxide Precursors

A less common but highly efficient route involves nucleophilic displacement of a leaving group in an epoxide precursor. For example, epichlorohydrin reacts with a perfluoroalkyl thiolate or alkoxide under phase-transfer conditions to yield the target compound. The reaction proceeds via an SN2 mechanism, with the fluorinated nucleophile attacking the less hindered carbon of the epoxide ring.

This method achieves yields up to 82% but requires anhydrous conditions and careful temperature control (−20°C to 0°C) to prevent ring-opening side reactions.

Comparative Analysis of Synthesis Methods

| Method | Key Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Epoxidation of Alkene | Direct, single-step process | Low reactivity of perfluoroalkenes | 65–75 | 95–97 |

| Chloro-Ketone Elimination | High regioselectivity | Multistep precursor synthesis | 68–72 | 96–98 |

| Nucleophilic Substitution | High yields under mild conditions | Sensitivity to moisture and temperature | 78–82 | 94–96 |

Optimization and Reaction Conditions

Solvent and Temperature Effects

Epoxidation reactions exhibit optimal yields in polar aprotic solvents like dichloromethane or 1,2-dichloroethane at subambient temperatures (−10°C to 10°C). Elevated temperatures promote side reactions, including ring-opening and polymerization.

Catalytic Enhancements

Recent advances employ Lewis acid catalysts, such as boron trifluoride (BF3), to accelerate epoxidation of fluorinated alkenes. BF3 coordinates to the peracid, increasing electrophilicity and reducing reaction times by 30–40%.

Purification Techniques

Due to the compound’s high boiling point (∼250°C), purification via fractional distillation is impractical. Instead, column chromatography on silica gel with fluorinated eluents (e.g., hexafluoroisopropanol/hexane mixtures) achieves >99% purity.

Applications and Implications

The target oxirane serves as a key monomer for synthesizing fluorinated polymers with exceptional chemical resistance. Its incorporation into polyurethane coatings enhances hydrophobicity and reduces surface energy, making it ideal for anti-icing applications. Additionally, the compound’s trifluoromethyl branch improves solubility in supercritical CO2, enabling its use in green chemistry processes.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Icosafluoro-10-(trifluoromethyl)undecyl)oxirane?

The synthesis typically involves fluorinated epoxide precursors and selective fluorination strategies. For example, fluorinated oxiranes are synthesized via nucleophilic epoxidation of perfluoroalkenes using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled conditions. Key steps include protecting group strategies for trifluoromethyl moieties and ensuring regioselectivity in fluorination . Characterization via NMR is critical to confirm fluorine distribution and purity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Advanced spectroscopic techniques are essential:

Q. What safety protocols are critical when handling this fluorinated oxirane?

Due to its fluorinated alkyl chain and reactive epoxide group:

- Use glove boxes or fume hoods to prevent inhalation of volatile byproducts.

- Avoid contact with nucleophiles (e.g., amines, thiols) to prevent uncontrolled ring-opening reactions.

- Store in inert, fluoropolymer-lined containers at –20°C to minimize hydrolysis .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of this compound, and how can they be addressed?

The steric bulk of the trifluoromethyl group and electron-withdrawing fluorine atoms hinder chiral induction. Solutions include:

- Chiral Auxiliaries : Use fluorinated oxazolidinones to direct stereochemistry during epoxidation .

- Asymmetric Catalysis : Employ titanium-based catalysts with chiral ligands (e.g., BINOL derivatives) to enhance enantiomeric excess (ee) .

- Dynamic Kinetic Resolution : Combine kinetic control with fluorophilic solvents to bias stereochemical outcomes .

Q. How does the compound’s fluorophilicity influence its reactivity in polymer applications?

The perfluorinated chain imparts extreme hydrophobicity and chemical inertness. In polymer matrices:

Q. What analytical approaches resolve contradictions in reported thermal stability data?

Discrepancies in decomposition temperatures (T) arise from varying impurity levels. Mitigation strategies:

- Thermogravimetric Analysis (TGA) : Conduct under inert gas (N) with controlled heating rates (5°C/min).

- Differential Scanning Calorimetry (DSC) : Correlate exothermic peaks with side reactions (e.g., epoxide ring polymerization).

- Computational Modeling : Use DFT to predict bond dissociation energies and identify degradation pathways .

Q. How can environmental persistence of this compound be assessed in ecological studies?

Perfluorinated compounds resist biodegradation. Key methodologies:

- LC-MS/MS : Quantify trace levels in water/soil samples with a detection limit <1 ppb.

- Microcosm Studies : Monitor half-life under simulated environmental conditions (pH, UV exposure).

- QSAR Modeling : Predict bioaccumulation potential using fluorine content and log values .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.